Dhfr-IN-12

Description

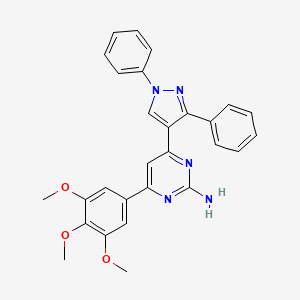

Structure

3D Structure

Properties

Molecular Formula |

C28H25N5O3 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

4-(1,3-diphenylpyrazol-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C28H25N5O3/c1-34-24-14-19(15-25(35-2)27(24)36-3)22-16-23(31-28(29)30-22)21-17-33(20-12-8-5-9-13-20)32-26(21)18-10-6-4-7-11-18/h4-17H,1-3H3,(H2,29,30,31) |

InChI Key |

MEMCKFAZJRMZAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=N2)N)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Dhfr-IN-12: Unraveling the Mechanism of Action of a Novel Dihydrofolate Reductase Inhibitor

A comprehensive analysis of the available literature reveals no specific compound designated as "Dhfr-IN-12." Extensive searches for "this compound mechanism of action," "this compound biochemical assays," "this compound cellular activity," and "this compound in vivo studies" did not yield any published data, quantitative or qualitative, for a molecule with this identifier.

Therefore, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, specifically for this compound.

However, based on the nomenclature "this compound," it is highly probable that this compound is an inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in cellular metabolism, and its inhibition is a well-established therapeutic strategy. This guide will, therefore, provide a detailed overview of the general mechanism of action of DHFR inhibitors, common experimental protocols used to characterize such compounds, and a representative signaling pathway. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the field of DHFR inhibition.

The Central Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation

Dihydrofolate reductase is a key enzyme in the folate metabolic pathway.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[1][3] THF and its derivatives are essential one-carbon donors required for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][5] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[1][5] This makes DHFR an attractive target for the development of anticancer, antibacterial, and antiprotozoal agents.[1][6]

General Mechanism of Action of DHFR Inhibitors

DHFR inhibitors typically function by binding to the active site of the enzyme, preventing the binding of its natural substrate, DHF.[6] This competitive inhibition blocks the production of THF.[1] The effectiveness of a DHFR inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The general enzymatic reaction catalyzed by DHFR and its inhibition is depicted in the following pathway:

Figure 1: General mechanism of DHFR inhibition. DHFR inhibitors block the conversion of DHF to THF, disrupting downstream DNA and RNA synthesis and inhibiting cell proliferation.

Standard Experimental Protocols for Characterizing DHFR Inhibitors

To characterize a novel DHFR inhibitor like the hypothetical "this compound," a series of biochemical and cellular assays would be employed.

Table 1: Key Experimental Assays for DHFR Inhibitor Characterization

| Assay Type | Purpose | Key Parameters Measured |

| Biochemical Assays | ||

| DHFR Enzyme Inhibition Assay | To determine the direct inhibitory activity of the compound on purified DHFR enzyme. | IC50, Ki |

| Cellular Assays | ||

| Cell Proliferation/Viability Assay | To assess the effect of the inhibitor on the growth and survival of cancer cell lines. | GI50, IC50, EC50 |

| Cell Cycle Analysis | To determine the stage of the cell cycle at which the inhibitor arrests cell division. | Percentage of cells in G0/G1, S, and G2/M phases |

| Apoptosis Assay | To quantify the extent of programmed cell death induced by the inhibitor. | Percentage of apoptotic cells |

| In Vivo Studies | ||

| Xenograft Mouse Model | To evaluate the anti-tumor efficacy of the inhibitor in a living organism. | Tumor growth inhibition (TGI), tumor volume, survival rate |

| Pharmacokinetic (PK) Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. | Half-life (t1/2), Cmax, AUC |

Detailed Methodologies for Key Experiments

1. DHFR Enzyme Inhibition Assay (Spectrophotometric Method)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[5]

-

Materials: Purified recombinant human DHFR, DHF, NADPH, test compound (e.g., this compound), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent microplate, spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, purified DHFR enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over a specific time period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Figure 2: Workflow for a typical DHFR enzyme inhibition assay.

2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials: Cancer cell lines (e.g., HeLa, A549), cell culture medium, fetal bovine serum (FBS), test compound, MTT reagent or CellTiter-Glo® reagent, 96-well cell culture plate, incubator, plate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight in an incubator (37°C, 5% CO2).

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability versus the compound concentration to determine the GI50 or IC50 value.

-

References

- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

The Discovery and Synthesis of Dhfr-IN-12: A Novel Dihydrofolate Reductase Inhibitor

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Dhfr-IN-12, a novel dihydrofolate reductase (DHFR) inhibitor with promising antibacterial activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, microbiology, and pharmacology. This compound, also identified in the scientific literature as compound 5c, has demonstrated significant inhibitory action against DHFR and notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Discovery of this compound (Compound 5c)

This compound was developed as part of a research initiative to create new hybrid molecules combining pyrazole and pyrimidine scaffolds, with the goal of identifying novel antibacterial agents targeting the enzyme dihydrofolate reductase.[1][2][3][4] The rationale behind this approach was to leverage the known antibacterial properties of compounds that inhibit the folate biosynthetic pathway, which is crucial for bacterial DNA synthesis and survival.[1][2]

The discovery process involved the design and synthesis of a series of pyrazole-clubbed pyrimidine and pyrazoline hybrids. These compounds were then subjected to in vitro screening for their antibacterial activity against MRSA and Pseudomonas aeruginosa.[1][2][3][4] Among the synthesized compounds, this compound (5c) emerged as a particularly potent agent, exhibiting excellent activity against MRSA.[1][2][3][4] Further investigation into its mechanism of action confirmed that this compound is a potent inhibitor of the DHFR enzyme, with an inhibitory concentration (IC50) superior to the reference drug trimethoprim.[1][2][3]

Quantitative Data Summary

The biological activity of this compound and its analogs was quantified through in vitro enzyme inhibition and antibacterial susceptibility testing. The key data are summarized in the tables below for easy comparison.

Dihydrofolate Reductase (DHFR) Inhibition

The inhibitory activity of this compound (5c) and related compounds against the DHFR enzyme was determined and compared with the standard inhibitor, trimethoprim.

| Compound | DHFR IC50 (μM) |

| This compound (5c) | 4.00 ± 0.18 |

| Compound 5a | 4.20 ± 0.20 |

| Compound 5b | 4.10 ± 0.19 |

| Compound 4 | 5.00 ± 0.23 |

| Trimethoprim (Reference) | 5.54 ± 0.28 |

Table 1: In vitro inhibitory activity of this compound (5c) and related compounds against the Dihydrofolate Reductase (DHFR) enzyme. Data are presented as the mean ± standard deviation.[1][2][3][4]

Antibacterial Activity

The minimum inhibitory concentration (MIC) of this compound (5c) was determined against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa and compared with the standard antibiotic, levofloxacin.

| Compound | MRSA MIC (μM) | P. aeruginosa MIC (μM) |

| This compound (5c) | 521 | 2085 |

| Levofloxacin (Reference) | 346 | 1384 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (5c) against MRSA and P. aeruginosa.[1][2][3]

Synthesis of this compound (Compound 5c)

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The general synthetic scheme is outlined below.

Synthesis of Intermediate 3: 4-(3-(dimethylamino)acryloyl)-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carbonitrile

A mixture of compound 1 (1-(1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonyl)pyrrolidine), compound 2 (a suitable reactant), and POCl3 in DMF is heated to yield the intermediate enaminone 3 .

Synthesis of this compound (Compound 5c)

A solution of the enaminone intermediate 3 and guanidine hydrochloride in ethanol is refluxed in the presence of sodium ethoxide to yield the final product, This compound (5c) . The resulting solid is then purified by recrystallization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is a colorimetric method used to screen for DHFR inhibitors by measuring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

-

96-well clear flat-bottom microplates

-

Multi-well spectrophotometer (ELISA reader)

-

Recombinant human DHFR enzyme

-

DHFR Assay Buffer

-

DHFR Substrate (Dihydrofolic acid)

-

NADPH

-

Test compounds (this compound and analogs)

-

Positive control inhibitor (e.g., Methotrexate or Trimethoprim)

-

Appropriate solvent for test compounds (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Warm the DHFR Assay Buffer to room temperature.

-

Reconstitute NADPH with the DHFR Assay Buffer to prepare a stock solution. Keep on ice.

-

Prepare a working solution of the DHFR enzyme in cold DHFR Assay Buffer. Keep on ice.

-

Prepare a stock solution of the DHFR substrate. Protect from light and keep on ice.

-

Dissolve the test compounds and the positive control in a suitable solvent to create stock solutions.

-

-

Assay Setup:

-

Add 2 µL of the test compound, positive control, or solvent control to the designated wells of a 96-well plate.

-

Prepare an enzyme mix containing the DHFR enzyme in DHFR Assay Buffer.

-

Add 98 µL of the enzyme mix to each well containing the test compounds, positive control, and enzyme control.

-

Add 100 µL of DHFR Assay Buffer to the background control wells.

-

-

Reaction Initiation and Measurement:

-

Prepare a diluted solution of NADPH in DHFR Assay Buffer.

-

Add 40 µL of the diluted NADPH solution to each well. Mix and incubate at room temperature for 10-15 minutes, protected from light.

-

Prepare a diluted solution of the DHFR substrate in DHFR Assay Buffer.

-

Add 60 µL of the diluted DHFR substrate to each well to initiate the reaction.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period at room temperature.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance over time).

-

Determine the percentage of inhibition for each test compound concentration relative to the enzyme control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

-

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., MRSA, P. aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (this compound)

-

Standard antibiotic (e.g., Levofloxacin)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial culture in MHB and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute the standardized bacterial suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL in MHB.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.

-

-

Inoculation:

-

Inoculate each well containing the diluted compounds with the prepared bacterial suspension.

-

Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

-

-

Incubation:

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

-

Result Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader to determine bacterial growth.

-

Visualizations

The following diagrams illustrate key pathways, workflows, and relationships relevant to the discovery and mechanism of action of this compound.

Caption: Folate synthesis pathway and DHFR inhibition.

Caption: Experimental workflow for this compound discovery.

Caption: Logical relationship of this compound's properties.

References

Unraveling the Biological Activity of DHFR Inhibitors: A Technical Overview

A comprehensive analysis of the biological activity of specific small molecule inhibitors of Dihydrofolate Reductase (DHFR) is currently unavailable in public scientific literature. Searches for "Dhfr-IN-12" did not yield specific data on a compound with this designation. Therefore, this guide will provide a detailed technical overview of the biological activity of a well-characterized and clinically significant DHFR inhibitor, Methotrexate, as a representative example. This will serve as a template for the in-depth analysis required by researchers, scientists, and drug development professionals.

Introduction to Dihydrofolate Reductase (DHFR) and its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[3][4][5] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[3][6][7] Consequently, the inhibition of DHFR leads to the depletion of intracellular THF, disrupting DNA replication and cell division, ultimately causing cell death.[3][6][8] This makes DHFR a prime therapeutic target for various diseases, including cancer and infectious diseases.[3][8][9][10]

DHFR inhibitors, such as Methotrexate, bind to the active site of the enzyme, preventing the binding of its natural substrate, DHF.[8] This competitive inhibition effectively halts the folate cycle, with a more pronounced effect on rapidly dividing cells that have a high demand for nucleotide synthesis.[8]

Quantitative Analysis of Methotrexate Activity

The potency and efficacy of DHFR inhibitors are quantified through various parameters. The following table summarizes key quantitative data for Methotrexate.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | ~3.4 nM | Human DHFR | [11] (Implied) |

| Ki | ~3.4 pM | E. coli DHFR | [12] (Implied) |

| ΔG | -8.78 kcal/mol | Human DHFR | [3][6] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the assay conditions, enzyme source, and substrate concentration. ΔG represents the free binding energy.

Experimental Protocols for Assessing DHFR Activity

The biological activity of DHFR inhibitors is determined using various in vitro and cell-based assays. Below are detailed methodologies for key experiments.

DHFR Enzyme Inhibition Assay (Colorimetric)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified DHFR.

Principle: DHFR catalyzes the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the DHFR activity.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., containing Tris-HCl, KCl, MgCl2, at a physiological pH)

-

NADPH solution

-

Dihydrofolate (DHF) solution (light-sensitive)

-

Test inhibitor (e.g., Methotrexate)

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Reagent Preparation: Prepare fresh dilutions of the DHFR enzyme, NADPH, and DHF in DHFR Assay Buffer. The inhibitor should be dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted.

-

Assay Setup: In a 96-well plate, add the DHFR Assay Buffer, the test inhibitor at various concentrations, and the DHFR enzyme. Include controls for no enzyme, no inhibitor (vehicle control), and a known inhibitor like Methotrexate.

-

Initiation of Reaction: Start the reaction by adding NADPH and DHF to all wells.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for 10-20 minutes.[13][14][15]

-

Data Analysis: Calculate the rate of NADPH oxidation (decrease in A340/min). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the DHFR inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be dissolved and quantified by spectrophotometry.

Materials:

-

Cancer cell line (e.g., A549, HL60)

-

Complete cell culture medium

-

Test inhibitor (e.g., Methotrexate)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO2 incubator

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Treatment: Treat the cells with various concentrations of the DHFR inhibitor for a specified period (e.g., 48-72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan crystals are visible.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[3]

Signaling Pathways and Cellular Effects of DHFR Inhibition

Inhibition of DHFR triggers a cascade of downstream cellular events, primarily due to the depletion of THF.

Disruption of Nucleotide Synthesis

The primary consequence of DHFR inhibition is the halt of de novo synthesis of purines and thymidylate. This directly impacts DNA replication and repair.

Induction of Cell Cycle Arrest and Apoptosis

The inability to synthesize DNA forces cells to arrest their progression through the cell cycle, typically at the G1/S phase transition.[16] Prolonged inhibition of DHFR can lead to the induction of apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[17]

Experimental Workflow for Inhibitor Characterization

The comprehensive evaluation of a novel DHFR inhibitor involves a structured experimental workflow.

Conclusion

The inhibition of Dihydrofolate Reductase remains a clinically validated and highly effective strategy in chemotherapy and antimicrobial therapy. A thorough understanding of the biological activity of DHFR inhibitors, from their direct enzymatic inhibition to their downstream cellular consequences, is paramount for the development of new and improved therapeutics. The methodologies and conceptual frameworks presented in this guide, using Methotrexate as a prime example, provide a robust foundation for the investigation of novel DHFR-targeting compounds. Future research will likely focus on developing inhibitors with greater selectivity for pathogenic or cancer-specific DHFR, thereby minimizing off-target effects and improving patient outcomes.

References

- 1. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 7. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 9. Effects of Distal Mutations on Ligand-Binding Affinity in E. coli Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. assaygenie.com [assaygenie.com]

- 14. abcam.com [abcam.com]

- 15. content.abcam.com [content.abcam.com]

- 16. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

In Vitro Characterization of a Novel Dihydrofolate Reductase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA replication and cell proliferation.[3][4][5] Consequently, DHFR has been a key target for therapeutic intervention in various diseases, including cancer and infectious diseases.[2][6][7] This document provides a comprehensive in vitro characterization of a novel, potent, and selective inhibitor of DHFR, herein referred to as DHFR-IN-12. The following sections detail the biochemical and cellular activities of this compound, along with the methodologies employed for its characterization.

Biochemical Characterization

Enzymatic Inhibition Assay

The inhibitory potential of this compound against recombinant human DHFR was determined using a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[1][8]

Table 1: Enzymatic Inhibition of DHFR by this compound and Reference Compounds

| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| This compound | 8.5 | 4.2 | Competitive |

| Methotrexate | 5.2 | 2.5 | Competitive[2][9] |

| Trimethoprim | >10,000 | >5,000 | Competitive[2][10] |

Selectivity Profile

The selectivity of this compound was assessed against DHFR enzymes from different species to evaluate its potential for species-specific targeting.

Table 2: Selectivity of this compound against Various DHFR Orthologs

| DHFR Source | IC50 (nM) | Selectivity Index (vs. Human) |

| Human | 8.5 | 1 |

| Escherichia coli | 12,500 | 1470 |

| Streptococcus pneumoniae | 9,800 | 1153 |

| Rat | 15.2 | 1.8 |

Cellular Characterization

Anti-proliferative Activity

The effect of this compound on cell growth was evaluated in various human cancer cell lines using a standard cell viability assay.

Table 3: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung Carcinoma | 0.52 |

| MCF-7 | Breast Adenocarcinoma | 0.78 |

| HCT116 | Colorectal Carcinoma | 0.65 |

| Jurkat | T-cell Leukemia | 0.41 |

Target Engagement in Cells

To confirm that the anti-proliferative effects of this compound are due to the inhibition of DHFR within a cellular context, a cellular thermal shift assay (CETSA) was performed.

Table 4: Cellular Target Engagement of this compound

| Cell Line | Target | ΔTm (°C) at 1 µM |

| A549 | DHFR | +4.2 |

Signaling Pathway Analysis

Inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn disrupts the synthesis of DNA precursors, leading to cell cycle arrest and apoptosis.[4][6]

Caption: this compound inhibits the conversion of DHF to THF, disrupting DNA synthesis.

Experimental Protocols

DHFR Enzyme Inhibition Assay

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Methodology:

-

Reagent Preparation: All reactions were performed in a buffer containing 100 mM TES pH 7.0, 1 mM EDTA, and 10 mM β-mercaptoethanol.

-

Assay Plate Preparation: Serially diluted this compound in DMSO was added to the wells of a 96-well UV-transparent plate.

-

Enzyme Addition: Recombinant human DHFR (2 nM final concentration) was added to the wells and incubated with the inhibitor for 15 minutes at room temperature.

-

Reaction Initiation: The reaction was initiated by adding a solution of dihydrofolate (10 µM final concentration) and NADPH (100 µM final concentration).[1]

-

Data Acquisition: The decrease in absorbance at 340 nm was monitored for 10 minutes at 25°C using a microplate reader.

-

Data Analysis: Initial reaction velocities were calculated from the linear portion of the kinetic trace. IC50 values were determined by fitting the percent inhibition data to a four-parameter logistic equation.

Cell Proliferation Assay

Methodology:

-

Cell Seeding: A549, MCF-7, HCT116, and Jurkat cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: Cell viability was assessed using the BacTiter-Glo™ Microbial Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]

-

Data Analysis: Luminescence was measured using a plate reader. GI50 values were calculated by non-linear regression analysis of the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

Methodology:

-

Cell Treatment: A549 cells were treated with either 1 µM this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Thermal Challenge: Cell suspensions were aliquoted and heated to a range of temperatures (40-65°C) for 3 minutes, followed by rapid cooling.

-

Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated by centrifugation.

-

Western Blotting: The amount of soluble DHFR remaining in the supernatant at each temperature was quantified by Western blotting using a specific anti-DHFR antibody.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, was determined for both treated and untreated samples. The change in melting temperature (ΔTm) indicates target engagement.

Conclusion

The in vitro data presented in this report demonstrate that this compound is a potent and selective inhibitor of human DHFR. It exhibits robust anti-proliferative activity across multiple cancer cell lines and demonstrates clear target engagement in a cellular context. These findings support the further development of this compound as a potential therapeutic agent.

References

- 1. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. Isolation of Rat Dihydrofolate Reductase Gene and Characterization of Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. abcam.com [abcam.com]

- 9. droracle.ai [droracle.ai]

- 10. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Novel Dihydrofolate Reductase (DHFR) Inhibitors in Oncology

Disclaimer: Initial research for the specific compound "Dhfr-IN-12" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the broader and well-documented field of novel dihydrofolate reductase (DHFR) inhibitors in oncology, providing an in-depth overview for researchers, scientists, and drug development professionals.

Introduction: DHFR as a Pivotal Target in Oncology

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] Rapidly proliferating cancer cells have a high demand for these precursors to sustain DNA replication and cell division.[3] Consequently, inhibiting DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and resulting in cell cycle arrest and apoptosis, making it a well-established and effective target for cancer therapy.[4][5]

The classic DHFR inhibitor, methotrexate, has been a cornerstone of cancer treatment for decades.[6] However, its efficacy can be limited by issues such as poor solubility, significant side effects, and the development of drug resistance.[3][6] This has spurred the ongoing search for novel DHFR inhibitors with improved pharmacological profiles, greater selectivity, and the ability to overcome existing resistance mechanisms.[1][3]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are classified as antifolates. They typically function as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity to prevent the binding of its natural substrate, DHF.[4] This blockade is a critical chokepoint in the folate cycle.

The inhibition of DHFR leads to two primary downstream effects:

-

Depletion of Thymidylate: The reduction in THF derivatives, specifically N⁵,N¹⁰-methylenetetrahydrofolate, halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS). The lack of dTMP, a direct precursor to thymidine triphosphate (dTTP), stalls DNA synthesis.[7]

-

Inhibition of Purine Synthesis: Other THF derivatives are necessary for the de novo synthesis of purines (adenine and guanine), which are also essential for DNA and RNA synthesis.

The collective impact is a comprehensive shutdown of nucleotide biosynthesis, leading to megaloblastic anemia in non-cancerous cells and apoptosis in rapidly dividing cancer cells.

Signaling Pathway Diagram

Caption: Inhibition of DHFR by a novel inhibitor blocks the conversion of DHF to THF.

Quantitative Analysis of Novel DHFR Inhibitors

The anti-cancer efficacy of novel DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their half-maximal growth inhibition (GI50) against various cancer cell lines. The table below summarizes data for several recently developed compounds.

| Compound Class/Name | Target Enzyme/Cell Line | IC50 / GI50 (µM) | Notes |

| Thiazolo[4,5-d]pyridazine | DHFR (bovine) | 0.06 | Particularly effective against HS578T breast cancer cell line.[3] |

| OVCAR-3 (Ovarian) | 0.32 | A derivative of the above compound showed promise against ovarian cancer.[3] | |

| MDA-MB-435 (Melanoma) | 0.46 | A derivative of the above compound showed promise against melanoma.[3] | |

| Triazine-benzimidazole | DHFR (human) | 0.11 - 42.4 | This series of compounds also exhibited DNA intercalation properties.[3] |

| Pyrazolo[3,4-d]pyrimidine (6i) | DHFR (human) | 2.41 | A dual inhibitor also targeting Thymidylate Synthase (TS).[4] |

| MCF7 (Breast) | GI% = 97.72 | Exhibited excellent growth inhibition against multiple cell lines.[4] | |

| DU-145 (Prostate) | GI% = 85.62 | Exhibited excellent growth inhibition against multiple cell lines.[4] | |

| Trimethoprim Analogs | DHFR (human) | 0.88 - 2.09 | Designed as multi-target agents also capable of binding to DNA's minor groove.[6] |

| Cycloguanil Analogs | DHFR (human) | < 1.0 | Re-investigation of older compounds with modern techniques confirmed potent DHFR engagement.[8] |

| Breast Cancer Lines | Varies | Showed significant correlation with methotrexate's activity profile in breast cancer.[8] |

Note: GI% refers to the percentage of growth inhibition at a specific concentration, not a GI50 value.

Key Experimental Protocols

Validating the mechanism and efficacy of novel DHFR inhibitors requires a series of well-defined experiments.

A. In Vitro DHFR Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified human DHFR enzyme (e.g., 200 nM) and its cofactor, NADPH.[2][8]

-

Inhibitor Addition: Varying concentrations of the test compound are added to the mixture. A DMSO vehicle control is used as a negative control.

-

Reaction Initiation: The reaction is started by adding the substrate, dihydrofolate (DHF).[2]

-

Activity Measurement: The enzymatic reaction consumes NADPH, converting it to NADP+. This is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.[8]

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value, representing the concentration of inhibitor required to reduce DHFR activity by 50%, is determined by fitting the data to a dose-response curve.[2]

B. Cell Viability and Growth Inhibition Assay

This assay determines the cytotoxic or cytostatic effect of the compound on cancer cells.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates and allowed to adhere overnight.[2]

-

Compound Treatment: Cells are treated with a range of concentrations of the novel inhibitor for a specified period (typically 48-72 hours).

-

Viability Assessment: Cell viability is measured using reagents like resazurin or MTT. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

-

Data Analysis: The results are normalized to untreated controls, and the GI50 value is calculated.

C. Folinic Acid Rescue Assay

This crucial experiment helps confirm that the compound's anti-proliferative effect is specifically due to the inhibition of the folate pathway.

-

Co-treatment: Cancer cells are treated with the test compound in the presence or absence of folinic acid (leucovorin).[8] Folinic acid is a downstream metabolite that can be converted to THF, bypassing the metabolic block created by the DHFR inhibitor.[2]

-

Viability Assessment: After the treatment period, cell viability is assessed as described above.

-

Interpretation: If the addition of folinic acid reverses the cytotoxic effects of the compound, it provides strong evidence that the compound's primary mechanism of action is through DHFR inhibition.[8]

Experimental and Validation Workflow

A logical workflow is essential to rigorously validate a novel compound as a bona fide DHFR inhibitor.

Caption: Logical workflow for validating a novel DHFR inhibitor.

Future Directions and Novel Strategies

The development of new DHFR inhibitors is moving beyond simple competitive inhibitors. Several innovative strategies are being explored:

-

Dual-Target Inhibitors: Some new compounds are designed to inhibit both DHFR and other key enzymes in cancer proliferation, such as thymidylate synthase (TS) or thioredoxin reductase (TrxR).[3][4] This multi-targeted approach could potentially lead to synergistic anti-cancer effects and overcome resistance.

-

Overcoming Resistance: Research is focused on developing compounds that are effective against methotrexate-resistant cell lines. This may involve designing molecules that use different cellular uptake mechanisms or are less susceptible to efflux pumps.

-

Targeting Tumor Immunity: Recent studies suggest a link between DHFR inhibition and the modulation of the anti-tumor immune response. Pharmacological inhibition of DHFR has been shown to downregulate the expression of CD24, an anti-phagocytic "don't eat me" signal on cancer cells, potentially making them more susceptible to immune attack. This opens the possibility of combining DHFR inhibitors with immunotherapies.

Conclusion

DHFR remains a highly relevant and clinically validated target in oncology. While classic drugs have been effective, the drive to overcome their limitations continues to fuel the discovery of novel inhibitors. Modern research integrates computational modeling, enzymatic and cellular assays, and innovative strategies to develop next-generation DHFR-targeting therapies. The exploration of compounds with dual-targeting capabilities and the potential to modulate the tumor microenvironment highlights the dynamic and promising future of DHFR inhibitor research in the fight against cancer.

References

- 1. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]

- 2. benchchem.com [benchchem.com]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 7. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dhfr-IN-12 in Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the experimental use of Dhfr-IN-12, a putative Dihydrofolate Reductase (DHFR) inhibitor, in a cell culture setting. Due to the limited publicly available data on a specific compound designated "this compound," this guide presents a generalized protocol based on the well-established mechanism of action of DHFR inhibitors. Researchers should adapt these protocols based on the specific physicochemical properties and biological activities of their particular compound. The following sections detail the underlying principles of DHFR inhibition, suggested experimental workflows, and methodologies for key cellular assays.

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[1][2] This mechanism makes DHFR an attractive target for antimicrobial and anticancer therapies.

Signaling Pathway of DHFR Inhibition

The inhibition of DHFR by a small molecule inhibitor like this compound is expected to trigger a cascade of intracellular events.

Caption: DHFR Inhibition Signaling Pathway.

Experimental Protocols

The following are generalized protocols for evaluating the cellular effects of a novel DHFR inhibitor. It is imperative to include appropriate positive and negative controls in all experiments. For instance, methotrexate is a well-characterized DHFR inhibitor that can serve as a positive control.

Cell Culture and Treatment

-

Cell Line Selection: Choose appropriate cell lines for your study. For antibacterial assessment, bacterial strains such as E. coli or S. aureus are suitable. For anticancer evaluation, a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

-

Treatment: Seed cells in multi-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO).

Experimental Workflow for Cellular Assays

Caption: General Experimental Workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables to facilitate comparison.

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cell Lines

| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| E. coli | 15.2 ± 1.8 | 10.5 ± 1.2 |

| S. aureus | 25.6 ± 2.5 | 18.9 ± 2.1 |

| MCF-7 | 5.8 ± 0.7 | 3.1 ± 0.4 |

| A549 | 8.2 ± 1.1 | 5.5 ± 0.9 |

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (at IC₅₀ concentration for 48h)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 65.4 ± 3.2 | 20.1 ± 1.9 | 14.5 ± 1.5 |

| This compound | 45.2 ± 2.8 | 40.5 ± 2.5 | 14.3 ± 1.7 |

Table 3: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (at IC₅₀ concentration for 48h)

| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 92.1 ± 2.5 | 4.2 ± 0.8 | 3.7 ± 0.6 |

| This compound | 60.5 ± 4.1 | 25.3 ± 2.2 | 14.2 ± 1.9 |

Conclusion

The protocols outlined in this document provide a robust starting point for the in vitro characterization of novel DHFR inhibitors like this compound. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is essential for the evaluation of new therapeutic candidates. Researchers are strongly encouraged to consult the primary literature for any specific details that may become available for this compound to refine these general protocols.

References

Application Notes and Protocols for Dhfr-IN-12 in DHFR Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key player in cell proliferation and growth.[1][2] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, which has established it as a significant therapeutic target in cancer and infectious diseases.[3][4]

Dhfr-IN-12 is a potent inhibitor of DHFR with additional activity against other kinases. Understanding its inhibitory profile is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in a DHFR inhibition assay, methods for data analysis, and an overview of the relevant biological pathways.

Mechanism of Action

This compound exerts its primary effect by inhibiting the enzymatic activity of DHFR. The standard method for assessing DHFR activity and its inhibition is a spectrophotometric assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.[5][6] The rate of this decrease is proportional to the DHFR activity. When an inhibitor like this compound is present, it binds to the enzyme, reducing its catalytic efficiency and slowing the rate of NADPH consumption.

Quantitative Data Summary

The inhibitory potency of this compound and other common DHFR inhibitors is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Inhibitor | Target | IC50 | Ki | Organism |

| This compound | DHFR | 123 nM | ~61.5 nM (estimated) * | Not Specified |

| EGFR | 246 nM | - | Not Specified | |

| HER2 | 357 nM | - | Not Specified | |

| Methotrexate | DHFR | - | 3.4 pM | Human |

| Trimethoprim | DHFR | - | 3.9 nM | S. pneumoniae (mutant) |

| Trimethoprim | DHFR | - | 147 nM | S. pneumoniae (wild type) |

| Methotrexate | DHFR | - | 0.71 nM | S. aureus (DfrB) |

| Iclaprim | DHFR | - | 1.8 nM | S. aureus (DfrB) |

*The Ki value for this compound is estimated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)), assuming a competitive mode of inhibition and a substrate (DHF) concentration equal to its Michaelis-Menten constant (Km). The exact experimental Ki and mode of inhibition for this compound are not publicly available.

Signaling Pathways and Experimental Workflow

DHFR Metabolic Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway, leading to the synthesis of essential precursors for DNA replication.

Caption: The DHFR metabolic pathway and the point of inhibition by this compound.

Downstream Effects of DHFR Inhibition

Inhibition of DHFR can lead to the downregulation of several key signaling pathways involved in cell growth and proliferation, such as the MAPK, NF-κB, and PI3K/AKT pathways.[7]

Caption: Downstream signaling consequences of DHFR inhibition.

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines the typical workflow for screening and characterizing DHFR inhibitors.

Caption: Workflow for a DHFR inhibition screening assay.

Experimental Protocols

Materials and Reagents

-

Human recombinant DHFR enzyme

-

This compound

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl

-

DMSO (for dissolving this compound)

-

96-well UV-transparent microplate

-

Microplate reader with kinetic measurement capabilities at 340 nm

Preparation of Reagents

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in deionized water and adjust the pH to 7.5.

-

DHFR Enzyme: Reconstitute or dilute the DHFR enzyme in Assay Buffer to the desired stock concentration. Keep on ice.

-

NADPH Solution: Prepare a stock solution of NADPH in Assay Buffer. The final concentration in the assay is typically 100-200 µM. Protect from light and keep on ice.

-

DHF Solution: Prepare a stock solution of DHF in Assay Buffer. The final concentration in the assay is typically around the Km of the enzyme for DHF (e.g., 10-50 µM). Prepare fresh daily.

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

This compound Dilutions: Prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.[8]

DHFR Inhibition Assay Protocol

This protocol is for a 200 µL final reaction volume in a 96-well plate format.

-

Assay Plate Setup:

-

Blank wells: 200 µL of Assay Buffer.

-

No-inhibitor control wells: Add Assay Buffer, DHFR enzyme, and DMSO (at the same final concentration as in the inhibitor wells).

-

Inhibitor wells: Add Assay Buffer, DHFR enzyme, and the desired concentration of this compound.

-

No-enzyme control wells: Add Assay Buffer and substrates (NADPH and DHF) but no enzyme.

-

-

Reaction Mixture Preparation (per well):

-

Add 100 µL of Assay Buffer.

-

Add 2 µL of the appropriate this compound dilution or DMSO for controls.

-

Add 20 µL of the DHFR enzyme solution.

-

Mix gently and pre-incubate for 10-15 minutes at room temperature.[5]

-

-

Initiate the Reaction:

-

Prepare a substrate mix containing NADPH and DHF in Assay Buffer.

-

Add 78 µL of the substrate mix to each well to start the reaction. The final volume should be 200 µL.

-

-

Data Acquisition:

Data Analysis

-

Calculate the Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Rate of inhibitor well - Rate of no-enzyme control) / (Rate of no-inhibitor control - Rate of no-enzyme control)] * 100

-

-

Determine the IC50 Value:

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

-

-

Determine the Ki Value (optional):

-

If the mode of inhibition is known to be competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [S]/Km)

-

Where [S] is the concentration of the substrate (DHF) and Km is the Michaelis-Menten constant of DHFR for DHF. The Km value should be determined experimentally under the same assay conditions.[9]

-

-

Conclusion

These application notes provide a comprehensive guide for researchers to effectively utilize this compound in DHFR inhibition assays. The provided protocols and data analysis methods will enable the accurate determination of its inhibitory potency and contribute to a deeper understanding of its mechanism of action. The visualization of the relevant biological pathways offers a broader context for the significance of DHFR inhibition in cellular processes.

References

- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dhfr-IN-12

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Dhfr-IN-12 stock solutions, a critical step for researchers in various fields, including microbiology and oncology. This compound is an inhibitor of Dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acid precursors.[1][2] Proper preparation and handling of this compound are crucial for obtaining accurate and reproducible experimental results.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C28H25N5O3 | |

| Molecular Weight | 479.53 g/mol | |

| Solubility | 10 mM in DMSO | |

| Target | Dihydrofolate reductase (DHFR) | |

| Research Area | Infection |

Storage and Handling

For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for one month, protected from light.[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound solid compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.47953 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution thoroughly to dissolve the compound.

-

If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be used to aid dissolution.[3]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[3]

General Protocol for Use in Cell-Based Assays

This protocol provides a general workflow for treating cells with this compound. The final concentration of the compound will depend on the specific cell line and experimental design. It is crucial to perform a dose-response curve to determine the optimal working concentration.

Materials:

-

Cells of interest cultured in appropriate media

-

This compound stock solution (10 mM in DMSO)

-

Sterile cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO should be kept consistent across all treatments, including the vehicle control, and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells.

-

Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO) to the respective wells.

-

Incubate the cells for the desired treatment period.

-

Following incubation, proceed with the specific downstream assay (e.g., cell viability assay, western blotting, or gene expression analysis).

Signaling Pathway and Experimental Workflow

DHFR Signaling Pathway

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[4] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1][5] By inhibiting DHFR, this compound blocks the production of THF, leading to a depletion of nucleotides, which in turn inhibits DNA synthesis and cell proliferation.[5][6] This mechanism is particularly effective against rapidly dividing cells, such as bacteria and cancer cells.[5]

Experimental Workflow: From Stock Solution to Cell-Based Assay

The following diagram illustrates the general workflow for preparing a this compound stock solution and using it in a typical cell-based experiment.

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of DHFR Inhibitors

Note: A specific inhibitor designated "Dhfr-IN-12" was not identified in the available literature. The following application notes and protocols are provided for the high-throughput screening of Dihydrofolate Reductase (DHFR) inhibitors in general.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[3][4] The inhibition of DHFR leads to a depletion of intracellular THF, thereby disrupting DNA synthesis and causing cell death.[3][4][5] This makes DHFR a significant therapeutic target for various diseases, including cancer, as well as bacterial and parasitic infections.[1][5][6][7] High-throughput screening (HTS) assays are instrumental in identifying novel DHFR inhibitors from large compound libraries.[8][9] These assays are typically designed to be rapid, sensitive, and reliable for screening purposes.[5]

Signaling Pathway and Mechanism of Action

DHFR plays a central role in the folate metabolic pathway. It reduces DHF, which is produced during the synthesis of thymidylate, back to THF. This regeneration is critical for maintaining the cellular pool of THF cofactors required for nucleotide biosynthesis. DHFR inhibitors act by binding to the active site of the enzyme, preventing the binding of DHF and thereby blocking the entire downstream pathway that relies on THF.[3][10]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for known DHFR inhibitors, which can be generated from HTS assays. This serves as an example for presenting screening results.

| Inhibitor | IC50 (µM) | Assay Type | Enzyme Source |

| Methotrexate | 0.002 - 0.01 | Colorimetric | Human, Bacterial |

| Trimethoprim | 0.005 - 0.1 | Fluorescence | Bacterial |

| Pemetrexed | 0.001 - 0.007 | Colorimetric | Human |

| Compound X | 1.5 | Fluorescence | M. tuberculosis |

| Compound Y | 10.2 | Colorimetric | Human |

Experimental Protocols

High-Throughput Screening for DHFR Inhibitors using a Colorimetric Assay

This protocol is adapted for a 96-well plate format and is suitable for HTS. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by DHFR.[5][8] Potential inhibitors will prevent this decrease.

Materials:

-

DHFR enzyme (recombinant human or other species)

-

DHFR Assay Buffer

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

Methotrexate (MTX), as a positive control inhibitor[5]

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

96-well clear flat-bottom plates[5]

-

Multi-well spectrophotometer (ELISA reader) capable of kinetic reads at 340 nm[5]

Reagent Preparation:

-

DHFR Assay Buffer: Prepare according to manufacturer's instructions or use a standard buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Warm to room temperature before use.

-

DHFR Enzyme Solution: Dilute the DHFR enzyme stock solution in cold DHFR Assay Buffer to the desired concentration. Keep on ice. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-20 minutes.

-

NADPH Solution: Reconstitute lyophilized NADPH in DHFR Assay Buffer to create a stock solution. Further dilute in assay buffer to the final working concentration (e.g., 200 µM). Protect from light and keep on ice.

-

DHF Substrate Solution: Prepare a stock solution of DHF in DHFR Assay Buffer. Due to its light sensitivity, protect the solution from light.[5] Prepare fresh dilutions on the day of the experiment.

-

Test Compounds and Controls:

-

Test Compounds: Prepare a series of dilutions of the test compounds in DHFR Assay Buffer. Ensure the final solvent concentration is low (e.g., <1%) to avoid affecting enzyme activity.

-

Positive Control (Inhibitor Control): Prepare a solution of Methotrexate in DHFR Assay Buffer at a concentration known to cause significant inhibition.

-

Negative Control (Enzyme Control): Wells containing all reaction components except the inhibitor, with an equivalent volume of the solvent used for the test compounds.

-

Background Control: Wells containing all reaction components except the DHFR enzyme.

-

Assay Procedure:

-

Add 2 µL of the test compounds, positive control, or solvent to the appropriate wells of a 96-well plate.

-

Add 98 µL of the diluted DHFR enzyme solution to each well, except for the Background Control wells. For the Background Control, add 98 µL of DHFR Assay Buffer.

-

Add 40 µL of the diluted NADPH solution to all wells.

-

Mix gently and incubate the plate at room temperature for 10-15 minutes, protected from light.[5]

-

To initiate the reaction, add 60 µL of the diluted DHF substrate solution to all wells. The total reaction volume should be 200 µL.

-

Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at room temperature.[8]

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340) for each well by determining the slope of the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each test compound concentration using the following formula:

% Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Conclusion

The provided protocols and information offer a framework for conducting high-throughput screening campaigns to identify and characterize novel inhibitors of Dihydrofolate Reductase. These assays are adaptable to various formats, including colorimetric and fluorescence-based readouts, and can be applied to DHFR from different species to assess inhibitor selectivity. Careful optimization of assay conditions is crucial for generating robust and reproducible data, which is essential for the successful discovery of new therapeutic agents targeting the folate pathway.

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Dhfr-IN-12, a Novel Dihydrofolate Reductase (DHFR) Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dhfr-IN-12 is a potent and selective inhibitor of Dihydrofolate Reductase (DHFR), a key enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. These application notes provide a summary of the anti-proliferative activity of representative DHFR inhibitors in various cancer cell lines and detailed protocols for evaluating the efficacy of this compound.

Cell Lines Sensitive to DHFR Inhibition

A panel of human cancer cell lines has been tested to determine their sensitivity to DHFR inhibitors. The half-maximal inhibitory concentration (IC50) values for the well-characterized DHFR inhibitors Methotrexate and Pemetrexed, along with the novel inhibitor Pralatrexate, are summarized in the tables below. These values can serve as a reference for evaluating the relative potency of this compound.

Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | ~0.1 - 10 |

| MCF-7 | Breast Cancer | ~1.2 - 27.09 |

| HCT116 | Colorectal Carcinoma | ~0.15 - 0.37 |

| HL-60 | Acute Promyelocytic Leukemia | ~0.025 |

Table 2: IC50 Values of Pemetrexed in Various Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | ~0.00186 - 2 |

| MCF-7 | Breast Cancer | ~5.5 |

| HCT116 | Colorectal Carcinoma | Data not consistently available |

| HL-60 | Acute Promyelocytic Leukemia | Data not consistently available |

Table 3: IC50 Values of Pralatrexate in Various Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 65.1[1] |

| MCF-7 | Breast Cancer | >9000 |

| HCT116 | Colorectal Carcinoma | >9000 |

| T-cell Lymphoma Lines | T-cell Lymphoma | ~1 - 250 |

Signaling Pathway

DHFR inhibitors exert their cytotoxic effects by disrupting the folate metabolic pathway, which is crucial for nucleotide biosynthesis.

Figure 1. DHFR inhibition disrupts DNA synthesis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Figure 2. Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116, HL-60)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DHFR Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on DHFR enzyme activity.

Protocol:

-

Prepare a reaction mixture containing DHFR assay buffer, NADPH, and purified human DHFR enzyme.

-

Add serial dilutions of this compound or a known inhibitor (e.g., Methotrexate) to the reaction mixture.

-

Initiate the reaction by adding the substrate, dihydrofolate (DHF).

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value of this compound for DHFR enzyme inhibition.

Cell Cycle Analysis

This protocol analyzes the effect of this compound on cell cycle progression.

Figure 3. Workflow for cell cycle analysis.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Disclaimer

The provided protocols are for guidance only. Researchers should optimize the experimental conditions for their specific cell lines and reagents. This compound is intended for research use only and is not for human or veterinary use.

References

Application Notes and Protocols for Preclinical Administration of Novel Dihydrofolate Reductase (DHFR) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction